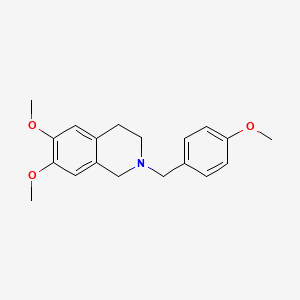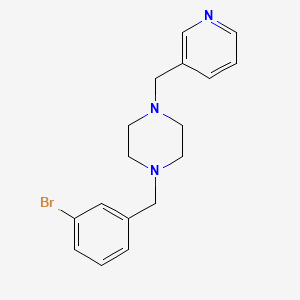![molecular formula C15H25N3O2S B5787016 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5787016.png)
4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a sulfonamide derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to lower blood pressure in animal models, which may be due to its inhibition of carbonic anhydrase. This compound has also been shown to improve cognitive function in animal models, which may be due to its inhibition of acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide in lab experiments is its ability to inhibit the activity of various enzymes and receptors in the body. This makes it a useful tool for studying the role of these enzymes and receptors in various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, as it has been shown to be toxic at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide. One area of interest is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects in the body.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has been shown to inhibit the growth of cancer cells and improve cognitive function in animal models. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. While there are limitations to using this compound in lab experiments, its ability to inhibit the activity of various enzymes and receptors in the body makes it a useful tool for studying the role of these enzymes and receptors in various physiological processes.
Synthesemethoden
The synthesis of 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-methyl-1-piperazinyl)propylamine in the presence of a base. This reaction results in the formation of 4-methyl-N-(3-(4-methyl-1-piperazinyl)propyl)benzenesulfonamide, which is then further reacted with methyl iodide in the presence of a base to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-14-4-6-15(7-5-14)21(19,20)16-8-3-9-18-12-10-17(2)11-13-18/h4-7,16H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALFMJUAXCONKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5786939.png)

![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)


![N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5786969.png)
![1-[2-(trifluoromethyl)benzyl]azocane](/img/structure/B5786979.png)

![2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5786999.png)
![methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5787002.png)


